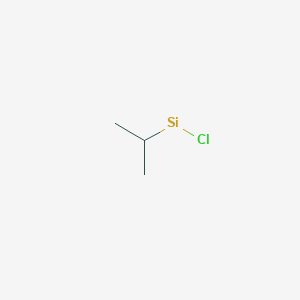

Chloro(isopropyl)silane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C3H7ClSi |

|---|---|

Molecular Weight |

106.62 g/mol |

InChI |

InChI=1S/C3H7ClSi/c1-3(2)5-4/h3H,1-2H3 |

InChI Key |

KNRLHGQNMBVPPY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)[Si]Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Chloro(isopropyl)silane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of chloro(isopropyl)silane. Due to the limited availability of direct experimental data for this compound, this guide leverages detailed protocols for analogous compounds and presents characterization data for structurally related silanes to provide a robust framework for its preparation and identification.

Synthesis of this compound

The primary route for the synthesis of this compound is the Grignard reaction, a versatile and widely used method for the formation of silicon-carbon bonds.[1] This involves the reaction of a Grignard reagent, in this case, isopropylmagnesium chloride, with a silicon halide precursor. An alternative, though less detailed in available literature for this specific compound, is the hydrosilylation of propene.

Grignard Reaction Protocol

Reaction: (CH₃)₂CHCl + Mg → (CH₃)₂CHMgCl (CH₃)₂CHMgCl + SiCl₄ → (CH₃)₂CHSiCl₃ + MgCl₂

Materials:

-

Magnesium turnings

-

2-Chloropropane (Isopropyl chloride)

-

Tetrachlorosilane (SiCl₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous n-hexane

-

Nitrogen gas (inert atmosphere)

Equipment:

-

Four-neck round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Reflux condenser

-

Constant-pressure dropping funnel

Procedure:

-

Grignard Reagent Formation:

-

Under a nitrogen atmosphere, add magnesium turnings and a portion of anhydrous THF to the four-neck flask.

-

Heat the mixture to 40-65°C to initiate the reaction.

-

Slowly add a solution of 2-chloropropane in anhydrous THF dropwise while maintaining the temperature between 40-65°C.

-

After the addition is complete, continue stirring at 40-65°C for 0.5-3.0 hours to ensure complete formation of the Grignard reagent, isopropylmagnesium chloride.

-

-

Reaction with Tetrachlorosilane:

-

Cool the Grignard reagent solution to -10 to -30°C.

-

Slowly add a solution of tetrachlorosilane in anhydrous n-hexane dropwise. This reaction is highly exothermic and will produce a large amount of white precipitate (magnesium chloride). Careful temperature control is crucial.

-

After the addition, allow the mixture to react for an additional 0.5-3.0 hours.

-

-

Work-up and Purification:

-

Perform suction filtration to remove the magnesium chloride precipitate.

-

Wash the filter cake with n-hexane and combine the filtrates.

-

Concentrate the filtrate to remove the majority of the solvents.

-

Perform fractional distillation to isolate the this compound product.

-

Logical Workflow for Grignard Synthesis

Caption: Workflow for the synthesis of this compound via the Grignard reaction.

Characterization of this compound

Physical Properties

The following table summarizes the known physical properties of several related isopropylchlorosilane derivatives. These values can be used to estimate the properties of this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| Chloro(dimethyl)isopropylsilane[3] | C₅H₁₃ClSi | 136.70 | 109-110 | 0.869 | 1.416 |

| Chlorodiethylisopropylsilane | C₇H₁₇ClSi | 164.75 | 73 @ 32 mmHg | 0.892 | 1.438 |

| Chlorodiisopropylsilane[4] | C₆H₁₅ClSi | 150.72 | 58-60 @ 50 mmHg | 0.883 | 1.429 |

| Chloro(triisopropyl)silane[1] | C₉H₂₁ClSi | 192.80 | 199.1 | 0.9±0.1 | 1.421 |

Spectroscopic Characterization (Predicted)

The following are the expected spectroscopic characteristics for this compound based on the analysis of related compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two main signals:

-

A multiplet or septet for the methine proton (-CH) of the isopropyl group, shifted downfield due to the influence of the silicon atom.

-

A doublet for the methyl protons (-CH₃) of the isopropyl group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum should display two distinct signals corresponding to the two different carbon environments in the isopropyl group:

-

A signal for the methine carbon (-CH).

-

A signal for the two equivalent methyl carbons (-CH₃).

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for:

-

C-H stretching and bending vibrations of the isopropyl group.

-

A Si-Cl stretching vibration.

-

A Si-C stretching vibration.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The fragmentation pattern would likely involve the loss of the isopropyl group and/or a chlorine atom.

Signaling Pathway for Spectroscopic Identification

Caption: Logical workflow for the spectroscopic characterization of this compound.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Chloro(isopropyl)silanes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of chloro(isopropyl)silanes, a class of organosilicon compounds with significant applications in organic synthesis and materials science. This document details their synthesis, reactivity, and spectroscopic characteristics to support their effective use in research and development.

Physical and Chemical Properties

Chloro(isopropyl)silanes are characterized by the presence of at least one isopropyl group and one chlorine atom attached to a central silicon atom. Their physical and chemical properties are influenced by the number of isopropyl and chloro substituents. The data for several common chloro(isopropyl)silanes are summarized below.

Table 1: Physical Properties of Selected Chloro(isopropyl)silanes

| Property | Chloro(dimethyl)isopropylsilane | Chlorodiisopropylsilane | Chloro(triisopropyl)silane |

| CAS Number | 3634-56-8 | 2227-29-4 | 13154-24-0 |

| Molecular Formula | C₅H₁₃ClSi | C₆H₁₅ClSi | C₉H₂₁ClSi |

| Molecular Weight | 136.70 g/mol | 150.72 g/mol [1] | 192.80 g/mol [2] |

| Boiling Point | 109-110 °C / 738 mmHg | 58-60 °C / 50 mmHg[3] | 198 °C / 739 mmHg[2] |

| Density | 0.869 g/mL at 25 °C | 0.883 g/mL at 25 °C[3] | 0.901 g/mL at 25 °C[2] |

| Refractive Index (n₂₀/D) | 1.416 | 1.429[3] | 1.452[2] |

Table 2: Chemical Reactivity and Stability of Chloro(isopropyl)silanes

| Property | General Observations |

| Reactivity with Water | Highly reactive; undergo rapid hydrolysis to form silanols and hydrochloric acid. The reaction can be violent. |

| Stability | Moisture-sensitive; should be stored under an inert atmosphere. Stable under anhydrous conditions. |

| Reactivity with Nucleophiles | The silicon-chlorine bond is susceptible to nucleophilic attack by alcohols, amines, and organometallic reagents (e.g., Grignard reagents) to form new silicon-oxygen, silicon-nitrogen, and silicon-carbon bonds, respectively. |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and key reactions of chloro(isopropyl)silanes are crucial for their successful application. Diisopropylchlorosilane is presented here as a representative example.

Synthesis of Diisopropylchlorosilane via Grignard Reaction

This protocol describes the preparation of diisopropylchlorosilane from trichlorosilane and isopropylmagnesium chloride.

Materials:

-

Magnesium turnings

-

2-Chloropropane

-

Trichlorosilane

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous n-hexane

-

Nitrogen gas for inert atmosphere

Equipment:

-

Four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a constant-pressure dropping funnel.

-

Heating mantle

-

Cooling bath (ice-salt or dry ice-acetone)

Procedure:

-

Under a nitrogen atmosphere, charge the four-neck flask with magnesium turnings and a portion of anhydrous THF.

-

Heat the mixture to 40-65 °C to initiate the Grignard reaction.

-

Once the reaction has initiated, slowly add a solution of 2-chloropropane in anhydrous THF from the dropping funnel, maintaining the temperature between 40-65 °C.

-

After the addition is complete, continue stirring at 40-65 °C for 0.5-3.0 hours.

-

Cool the reaction mixture to between -10 and -30 °C.

-

Slowly add a solution of trichlorosilane in anhydrous n-hexane. This reaction is highly exothermic and will produce a large amount of white solid (magnesium salts).

-

After the addition is complete, allow the reaction to proceed for another 0.5-3.0 hours.

-

Perform suction filtration to remove the solid byproducts. Wash the filter cake with n-hexane.

-

Combine the filtrates and concentrate the solution by removing most of the solvent via distillation.

-

The crude product is then purified by fractional distillation, collecting the fraction at 110-140 °C to yield diisopropylchlorosilane.[4]

Purification by Fractional Distillation

Chlorosilanes are typically purified by fractional distillation under an inert atmosphere to remove impurities and byproducts.

Equipment:

-

Distillation flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Condenser

-

Receiving flask

-

Heating mantle

-

Inert gas source (e.g., nitrogen or argon)

Procedure:

-

Assemble the distillation apparatus, ensuring all glassware is dry.

-

Charge the distillation flask with the crude chloro(isopropyl)silane.

-

Flush the system with a slow stream of inert gas.

-

Heat the distillation flask gently to bring the liquid to a boil.

-

Carefully control the heating rate to establish a steady reflux in the column.

-

Collect the fraction that distills at the correct boiling point for the specific this compound (see Table 1).

-

The purified product should be stored under an inert atmosphere to prevent hydrolysis.

Hydrolysis of Diisopropylchlorosilane

This protocol describes the controlled hydrolysis of diisopropylchlorosilane to form the corresponding silanol.

Materials:

-

Diisopropylchlorosilane

-

Anhydrous diethyl ether or other inert solvent

-

Water

-

A weak base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct

Procedure:

-

Dissolve the diisopropylchlorosilane in an anhydrous inert solvent in a flask under a nitrogen atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of water, optionally in a mixture with a weak base, to the cooled solution with vigorous stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.

-

The resulting mixture will contain the diisopropylsilanol and the hydrochloride salt of the base. The salt can be removed by filtration.

-

The solvent can be removed under reduced pressure to isolate the silanol.

Reaction with Ethanol (Alcoholysis)

This protocol describes the reaction of diisopropylchlorosilane with ethanol to form ethoxydiisopropylsilane.

Materials:

-

Diisopropylchlorosilane

-

Anhydrous ethanol

-

Anhydrous inert solvent (e.g., dichloromethane)

-

A weak base (e.g., pyridine or triethylamine)

Procedure:

-

In a flask under a nitrogen atmosphere, dissolve the diisopropylchlorosilane and the weak base in the anhydrous inert solvent.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of anhydrous ethanol to the solution with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

The hydrochloride salt of the base will precipitate and can be removed by filtration.

-

The filtrate can be washed with water to remove any remaining salt and then dried over an anhydrous drying agent (e.g., MgSO₄).

-

The product, ethoxydiisopropylsilane, can be isolated by distillation of the solvent.

Reaction Mechanisms and Pathways

The reactivity of chloro(isopropyl)silanes is dominated by nucleophilic substitution at the silicon center. The following diagrams illustrate key reaction pathways.

Caption: Synthesis of Diisopropylchlorosilane via Grignard Reaction.

Caption: General Mechanism of Chlorosilane Hydrolysis.

Caption: Nucleophilic Substitution of a Chlorosilane with an Alcohol.

Spectroscopic Analysis

Spectroscopic techniques are essential for the characterization and purity assessment of chloro(isopropyl)silanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of a this compound will show characteristic signals for the isopropyl groups. A septet for the methine proton (-CH) and a doublet for the methyl protons (-CH₃) are expected. The chemical shifts will be influenced by the other substituents on the silicon atom. For diisopropylchlorosilane, a signal for the Si-H proton would also be present.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methine and methyl carbons of the isopropyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of a this compound will exhibit characteristic absorption bands:

-

C-H stretching: around 2880-3080 cm⁻¹ for the alkyl groups.

-

C-H bending: in the region of 1300-1500 cm⁻¹.

-

Si-Cl stretching: typically observed in the fingerprint region, around 450-650 cm⁻¹.

-

Si-H stretching (if present): a sharp band around 2100-2200 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of chloro(isopropyl)silanes will show a molecular ion peak (M⁺). Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak with about one-third the intensity of the M⁺ peak will be observed for fragments containing a chlorine atom. Common fragmentation patterns involve the loss of an isopropyl group, a chlorine atom, or a propyl radical. For example, in the mass spectrum of diisopropyldichlorosilane, prominent peaks corresponding to the loss of a methyl group, an isopropyl group, and a chlorine atom are observed.

References

- 1. Diisopropyl Chlorosilane | 2227-29-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. Triisopropylsilyl chloride 97 13154-24-0 [sigmaaldrich.com]

- 3. Diisopropylchlorosilane | 2227-29-4 [chemicalbook.com]

- 4. CN103588805A - Synthetic method of diisopropyl chlorosilane - Google Patents [patents.google.com]

Chloro(isopropyl)silane CAS number lookup

An In-depth Technical Guide to Chloro(isopropyl)silane Derivatives

The term "this compound" can be ambiguous as it does not fully specify the substituents on the silicon atom. In practice, it can refer to several commercially available and synthetically important compounds. This guide provides detailed information on four such derivatives: Chloro(dimethyl)isopropylsilane, Chlorodiethylisopropylsilane, Diisopropylchlorosilane, and Chloro(triisopropyl)silane. These compounds are valuable reagents in organic synthesis, primarily utilized as protecting groups for alcohols and in the preparation of other organosilicon compounds.

Chloro(dimethyl)isopropylsilane

This monosilane is a versatile organosilicon compound used in the synthesis of functionalized silanes and as a coupling agent to improve adhesion between organic and inorganic materials.[1] It plays a significant role in the production of sealants, adhesives, and coatings.[1]

| Property | Value |

| CAS Number | 3634-56-8[2] |

| Synonyms | DMIPSCl, Dimethylisopropylchlorosilane, Isopropyldimethylchlorosilane[2] |

| Molecular Formula | C₅H₁₃ClSi |

| Molecular Weight | 136.70 g/mol |

| Boiling Point | 109-110 °C at 738 mmHg |

| Density | 0.869 g/mL at 25 °C |

| Refractive Index | n20/D 1.416 |

| Flash Point | 15 °C (59 °F) - closed cup |

Chlorodiethylisopropylsilane

A related organosilane with applications in organic synthesis.

| Property | Value |

| CAS Number | 107149-56-4 |

| Synonyms | Diethylisopropylsilyl Chloride |

| Molecular Formula | C₇H₁₇ClSi |

| Molecular Weight | 164.75 g/mol |

| Boiling Point | 73 °C at 32 mmHg |

| Density | 0.892 g/mL at 25 °C |

| Refractive Index | n20/D 1.438 |

| Flash Point | 37.8 °C (100.0 °F) - closed cup |

Diisopropylchlorosilane

This derivative is noted for its utility in intramolecular hydrosilylation reactions.

| Property | Value |

| CAS Number | 2227-29-4 |

| Synonyms | Chlorodiisopropylsilane |

| Molecular Formula | C₆H₁₅ClSi |

| Molecular Weight | 150.72 g/mol |

| Boiling Point | 58-60 °C at 50 mmHg |

| Density | 0.883 g/mL at 25 °C |

| Refractive Index | n20/D 1.429 |

| Flash Point | 38 °C (100.4 °F) - closed cup |

Chloro(triisopropyl)silane

Commonly known as TIPSCl, this is a sterically hindered organosilicon compound widely used as a protecting group for alcohols in organic synthesis.[3] Its stability is intermediate between that of tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS) ethers under acidic conditions, and it exhibits greater stability than both under basic conditions.[4]

| Property | Value |

| CAS Number | 13154-24-0 |

| Synonyms | TIPSCl, Triisopropylchlorosilane, Triisopropylsilyl chloride[5] |

| Molecular Formula | C₉H₂₁ClSi[3] |

| Molecular Weight | 192.80 g/mol [3] |

| Boiling Point | 198 °C at 739 mmHg[3] |

| Density | 0.901 g/mL at 25 °C[3] |

| Refractive Index | n20/D 1.452[3] |

| Flash Point | 62 °C (145 °F)[3] |

| Vapor Pressure | 1.16 mmHg at 20 °C[3] |

Experimental Protocols

Synthesis of Diisopropylchlorosilane

A common method for the synthesis of diisopropylchlorosilane involves the reaction of trichlorosilane with isopropylmagnesium chloride.[6] The following is a representative protocol adapted from patented procedures.

Reactants:

-

Magnesium chips

-

2-Chloropropane

-

Trichlorosilane

-

Tetrahydrofuran (THF)

-

n-Hexane

Procedure:

-

Under a nitrogen atmosphere, a four-neck flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a constant-pressure dropping funnel is charged with magnesium chips and a portion of THF.

-

The mixture is heated to 40-65 °C to initiate the reaction.

-

A solution of 2-chloropropane in THF is then added dropwise while maintaining the temperature at 40-65 °C.

-

After the addition is complete, the reaction mixture is stirred at 40-65 °C for 0.5-3.0 hours to form isopropylmagnesium chloride.

-

The mixture is then cooled to a temperature between -30 °C and -10 °C.

-

A solution of trichlorosilane in n-hexane is added dropwise. This reaction is highly exothermic and results in the formation of a large amount of white solid.

-

Following the addition, the mixture is allowed to react for an additional 0.5-3.0 hours.

-

The reaction mixture is then subjected to suction filtration, and the filter cake is washed with n-hexane.

-

The filtrates are combined, and the majority of the solvents are removed by concentration.

-

The crude product is purified by rectification, collecting the fraction at 110-140 °C to yield diisopropylchlorosilane with a purity of 95.0%-99.0%.[6]

Protection of a Primary Alcohol using Chloro(triisopropyl)silane (TIPSCl)

The protection of alcohols as their triisopropylsilyl ethers is a common procedure in multi-step organic synthesis.[4][7] The following is a general method for the silylation of a primary alcohol.

Reactants and Reagents:

-

Primary alcohol (1 mmol)

-

Chloro(triisopropyl)silane (TIPSCl) (1.5–2 mmol)

-

Imidazole (3–4 mmol)

Procedure:

-

In a dry flask, the primary alcohol (1 mmol), imidazole (3–4 mmol), and Chloro(triisopropyl)silane (1.5–2 mmol) are added successively and mixed.[6]

-

For a solvent-free reaction, the mixture can be irradiated with microwaves.[6]

-

Alternatively, the reaction can be carried out in a solvent such as dichloromethane (DCM). To a 0.1 M solution of the alcohol in DCM at 0 °C, 2 equivalents of 2,6-lutidine are added, followed by 1.0 equivalent of the corresponding silyl triflate (prepared from TIPSCl). The reaction mixture is stirred at 0 °C for 15 minutes and then warmed to room temperature. After 2 hours, the reaction is quenched with an aqueous solution of NaHCO₃.[3]

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield the triisopropylsilyl ether.

Visualizations

Caption: Workflow for the protection of a primary alcohol using TIPSCl.

References

- 1. CN103232485A - High-strength triisopropyl chlorosilane synthesis method - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 17.8 Protection of Alcohols - Organic Chemistry | OpenStax [openstax.org]

- 5. innospk.com [innospk.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Reaction of Chloro(isopropyl)silane with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactions of chloro(isopropyl)silane with a range of nucleophiles, including alcohols, amines, and organometallic reagents. The information presented is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering insights into reaction mechanisms, experimental protocols, and quantitative data.

Introduction to Nucleophilic Substitution at Silicon

The reaction of this compound with nucleophiles proceeds via a nucleophilic substitution at the silicon atom. Unlike carbon-centered SN2 reactions which proceed through a high-energy trigonal bipyramidal transition state, nucleophilic substitution at silicon (SN2@Si) often involves a more stable pentacoordinate intermediate.[1] This difference in mechanism is attributed to the larger size of the silicon atom and the availability of d-orbitals for bonding.

The general mechanism involves the attack of a nucleophile on the silicon center, leading to the displacement of the chloride leaving group. The stereochemistry of the reaction, either retention or inversion of configuration, is influenced by factors such as the nature of the nucleophile, the leaving group, and the solvent.[2]

Reactions with Alcohols (Alcoholysis)

The reaction of this compound with alcohols, or alcoholysis, is a common method for the synthesis of isopropylsilyl ethers. These ethers are valuable as protecting groups in organic synthesis due to their stability under various conditions and their selective removal. The reaction is typically carried out in the presence of a base, such as a tertiary amine (e.g., triethylamine or pyridine), to neutralize the hydrochloric acid byproduct.[3]

General Reaction Scheme

Caption: General reaction of this compound with an alcohol.

Experimental Protocols and Quantitative Data

While specific quantitative data for the reaction of this compound with a wide range of alcohols is not extensively documented in a single source, general procedures for silylation of alcohols provide a reliable framework. The following table summarizes typical reaction conditions and expected outcomes based on available literature for analogous systems.

| Nucleophile (Alcohol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Isopropanol | Triethylamine | Toluene | 50-60 | 6 | ~65 | [3] |

| General Primary/Secondary Alcohol | Pyridine or Triethylamine | Inert Solvent | Room Temp. | - | High | [4] |

| General Alcohol | Imidazole or 2,6-Lutidine | DMF | ~40 | 10-20 | High | [4] |

Detailed Experimental Protocol (Adapted from a similar system[3]):

To a solution of this compound (1.0 eq) in dry toluene, a mixture of the desired alcohol (1.0 eq) and triethylamine (1.2 eq) in toluene is added dropwise with vigorous stirring. The reaction mixture is then heated to 50-60°C and stirred for several hours. After completion, the mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by vacuum distillation to yield the corresponding isopropylsilyl ether.

Reactions with Amines (Amination)

The reaction of this compound with primary and secondary amines provides a straightforward route to N-silylated amines. These compounds are useful as intermediates in organic synthesis and as silylating agents themselves. Similar to alcoholysis, a base is typically employed to scavenge the HCl produced during the reaction. In many cases, an excess of the amine reactant can also serve as the base.

General Reaction Scheme

Caption: General reaction of this compound with an amine.

Experimental Protocols and Quantitative Data

The following table outlines typical conditions for the amination of chlorosilanes.

| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Isopropylamine | Triethylamine | Toluene | 50-60 | 6 | ~70 | [3] |

| Primary Amine | Triethylamine | Acetonitrile | Room Temp. | 1-3 | High | [4] |

| Secondary Amine | Triethylamine | Dichloromethane | Room Temp. | 2-3 | High | [4] |

Detailed Experimental Protocol (Adapted from a similar system[3]):

A solution of this compound (1.0 eq) in dry toluene is treated with a solution of the amine (2.0 eq, to act as both nucleophile and base) in toluene, added dropwise with stirring. The reaction mixture is heated to an appropriate temperature (e.g., 50-60°C) and maintained for several hours. Upon completion, the precipitated amine hydrochloride is removed by filtration. The solvent is evaporated from the filtrate, and the resulting N-isopropylsilylamine is purified by vacuum distillation.

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are powerful nucleophiles that readily react with this compound to form new silicon-carbon bonds. These reactions are fundamental in organosilicon chemistry for the synthesis of a wide variety of organosilanes.

General Reaction Scheme

Caption: General reaction with an organometallic reagent.

Experimental Protocols and Quantitative Data

The reaction conditions and yields can vary significantly depending on the specific organometallic reagent and the desired degree of substitution.

| Nucleophile (Organometallic) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Isopropylmagnesium chloride | Tetrahydrofuran/n-hexane | -10 to 0 | 0.5-1 | 50-60 (for diisopropylchlorosilane) | [5] |

| Phenylmagnesium bromide | Tetrahydrofuran | Room Temp. | 2 | High | [6] |

| General Organolithium Reagent | Diethyl ether or THF | Low to Room Temp. | - | Generally High | [7] |

Detailed Experimental Protocol for Grignard Reaction (Normal Addition, adapted from general procedures[8]):

A solution of this compound in an anhydrous ether solvent (such as diethyl ether or THF) is added dropwise to a stirred solution of the Grignard reagent (1.0-1.1 eq) at a low temperature (e.g., 0°C). After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent. The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure. The desired organosilane product is then purified by distillation or chromatography.

Experimental Workflow for Grignard Reaction:

References

- 1. researchgate.net [researchgate.net]

- 2. Applying a Silane Coupling Agent - Gelest [technical.gelest.com]

- 3. researchgate.net [researchgate.net]

- 4. General Silylation Procedures - Gelest [technical.gelest.com]

- 5. gelest.com [gelest.com]

- 6. Zinc-Catalyzed Nucleophilic Substitution Reaction of Chlorosilanes with Organomagnesium Reagents [organic-chemistry.org]

- 7. Isopropoxy(triethyl) silane | C9H22OSi | CID 262867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. gelest.com [gelest.com]

Grignard Synthesis of Chloro(isopropyl)silane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the Grignard synthesis of chloro(isopropyl)silane, a key intermediate in the synthesis of various organosilane compounds. The following sections provide a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and a visual representation of the experimental workflow.

Reaction Overview

The Grignard synthesis of this compound involves the reaction of a silicon halide, typically silicon tetrachloride (SiCl₄), with isopropylmagnesium chloride ((CH₃)₂CHMgCl). The reaction proceeds via nucleophilic attack of the isopropyl group from the Grignard reagent onto the electrophilic silicon atom of the silicon tetrachloride. Stoichiometric control is crucial to favor the formation of the monosubstituted product, this compound, over di-, tri-, and tetra-substituted silanes. The general inability to achieve perfectly clean, partial substitution is a primary limitation of the Grignard process for producing organohalosilanes.[1]

The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.[2] The use of THF is common as it can accelerate the reaction compared to diethyl ether.[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the Grignard synthesis of this compound. Please note that these values are representative and can vary based on specific reaction conditions and scale.

| Parameter | Value | Notes |

| Reactants | ||

| Isopropyl Chloride | 1.0 molar equivalent | |

| Magnesium Turnings | 1.1 molar equivalents | Slight excess to ensure complete reaction of the alkyl halide. |

| Silicon Tetrachloride | 1.0 molar equivalent | Stoichiometry is critical for monosubstitution. |

| Reaction Conditions | ||

| Solvent | Anhydrous Diethyl Ether or THF | |

| Temperature (Grignard Formation) | Reflux | |

| Temperature (Reaction with SiCl₄) | -25 to -30 °C | Low temperature is crucial to control reactivity and improve selectivity.[5] |

| Reaction Time | 2-4 hours | |

| Product | ||

| Yield | 50-65% | Yields can be variable and are influenced by the control of reaction conditions. |

| Boiling Point | Approx. 98-100 °C | Estimated based on similar compounds. |

| Purity | >95% (after distillation) |

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of this compound via the Grignard reaction. These procedures are based on established methods for analogous syntheses.[5]

Preparation of Isopropylmagnesium Chloride

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. All glassware must be thoroughly dried in an oven prior to use.[2]

-

Reagents: Magnesium turnings (1.1 eq.) are placed in the flask. Anhydrous diethyl ether is added to cover the magnesium. A small crystal of iodine can be added to initiate the reaction.

-

Grignard Formation: A solution of isopropyl chloride (1.0 eq.) in anhydrous diethyl ether is placed in the dropping funnel. A small portion of the isopropyl chloride solution is added to the magnesium suspension. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether.

-

Reaction Completion: The remaining isopropyl chloride solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[6]

-

Titration: The concentration of the prepared Grignard reagent should be determined by titration to ensure accurate stoichiometry in the subsequent step.[5]

Synthesis of this compound

-

Apparatus Setup: A separate three-necked round-bottom flask is equipped with a mechanical stirrer, a low-temperature thermometer, and a dropping funnel. The flask is charged with silicon tetrachloride (1.0 eq.) and anhydrous diethyl ether. The flask is cooled to between -25 °C and -30 °C using a dry ice/acetone bath.[5]

-

Reverse Addition: The prepared isopropylmagnesium chloride solution is transferred to the dropping funnel and added dropwise to the rapidly stirred solution of silicon tetrachloride.[1] The temperature of the reaction mixture should be carefully maintained within the specified range.[5] This reverse addition (adding the Grignard reagent to the silane) is preferred for partial substitution.[1]

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature with continuous stirring. The mixture may then be gently refluxed for 30 minutes to ensure the reaction goes to completion.[5]

-

Workup: The reaction mixture is cooled to room temperature and the precipitated magnesium salts are removed by filtration under an inert atmosphere. The filter cake is washed with several portions of anhydrous diethyl ether.[5]

-

Purification: The combined ethereal filtrates are concentrated under reduced pressure. The resulting crude product is then purified by fractional distillation to yield pure this compound.[5]

Visual Representations

Signaling Pathway: Grignard Reaction Mechanism

References

Spectroscopic Characterization of Chloro(isopropyl)silane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for chloro(isopropyl)silane, a versatile reagent in organic synthesis and materials science. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.5 - 4.7 | Septet | 1H | Si-H |

| ~1.2 - 1.4 | Doublet | 6H | CH ₃ |

| ~1.0 - 1.2 | Multiplet | 1H | CH |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~25 - 30 | C H(CH₃)₂ |

| ~18 - 22 | C H₃ |

²⁹Si NMR (Silicon-29 NMR)

| Chemical Shift (δ) ppm | Notes |

| ~10 to 30 | The chemical shift is sensitive to solvent and concentration. The presence of the electron-withdrawing chlorine atom shifts the resonance downfield compared to alkylsilanes. |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2870 | Strong | C-H stretch (isopropyl) |

| 2200-2100 | Strong | Si-H stretch |

| 1465 | Medium | C-H bend (asymmetric, CH₃) |

| 1385 | Medium | C-H bend (symmetric, CH₃) |

| 880-800 | Strong | Si-C stretch |

| 600-500 | Strong | Si-Cl stretch |

Mass Spectrometry (MS)

| m/z Ratio | Relative Abundance | Assignment | Notes |

| 122/124 | Moderate | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine (³⁵Cl/³⁷Cl). |

| 107/109 | Low | [M - CH₃]⁺ | Loss of a methyl group. |

| 79 | Strong | [M - C₃H₇]⁺ | Loss of the isopropyl group, often the base peak. |

| 43 | Strong | [C₃H₇]⁺ | Isopropyl cation. |

Experimental Protocols

Given the moisture-sensitive nature of chlorosilanes, all handling and sample preparation should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.[1]

NMR Spectroscopy

-

Sample Preparation: In a glovebox or under a stream of inert gas, dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of an anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆). Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve many organic compounds.[2][3]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for ¹H, ¹³C, and ²⁹Si NMR).

-

Data Acquisition:

-

Transfer the solution to a dry NMR tube and cap it securely.

-

Acquire ¹H, ¹³C, and ²⁹Si NMR spectra on a high-field NMR spectrometer.

-

For ²⁹Si NMR, a longer acquisition time or the use of relaxation agents may be necessary due to the low natural abundance and long relaxation times of the ²⁹Si nucleus.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): As this compound is a liquid, the spectrum can be obtained from a thin film.[4][5]

-

Data Acquisition:

-

Mount the salt plates in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically over the range of 4000-400 cm⁻¹.

-

A background spectrum of the clean, empty salt plates should be recorded and subtracted from the sample spectrum.[5]

-

Mass Spectrometry (MS)

-

Sample Introduction: Due to its volatility, this compound is well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[7][8][9]

-

GC Conditions:

-

Injector: Use a split/splitless injector at a temperature of approximately 200-250°C.

-

Column: A non-polar capillary column (e.g., DB-1 or HP-5ms) is suitable.

-

Oven Program: A temperature ramp from a low initial temperature (e.g., 40°C) to a final temperature of around 250°C will ensure good separation.

-

Carrier Gas: Helium is typically used as the carrier gas.[10]

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV is standard.[11]

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

-

Scan Range: A mass range of m/z 30-200 is appropriate to detect the molecular ion and expected fragments.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

References

- 1. Chlorosilanes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. C3H7Cl CH3CHClCH3 2-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. docbrown.info [docbrown.info]

- 4. eng.uc.edu [eng.uc.edu]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. lib3.dss.go.th [lib3.dss.go.th]

- 10. Evaluating the Aqueous Stability of Alkyl‐/Aryl‐Hydrosilanes by NMR Spectroscopy and GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]

A Comprehensive Technical Guide to the Handling and Storage of Isopropyl-Substituted Chlorosilanes

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential procedures for the safe handling and storage of chloro(isopropyl)silane and related isopropyl-substituted chlorosilanes. These compounds are highly reactive and require stringent safety protocols to mitigate risks in a laboratory and manufacturing environment. Adherence to these guidelines is critical for ensuring personnel safety and maintaining the integrity of research and development activities.

Chemical and Physical Properties

Isopropyl-substituted chlorosilanes are a class of organosilicon compounds characterized by the presence of one or more isopropyl groups and at least one silicon-chlorine bond. They are typically flammable, corrosive, and moisture-sensitive liquids. The physical and chemical properties of several common isopropyl-substituted chlorosilanes are summarized below.

| Property | Chloro(triisopropyl)silane | Diisopropylchlorosilane | Chloro-isopropyl-dimethylsilane | Chlorodiethylisopropylsilane |

| CAS Number | 13154-24-0[1][2] | 2227-29-4[3] | 3634-56-8[4] | 107149-56-4 |

| Molecular Formula | C9H21ClSi[1] | C6H15ClSi | C5H13ClSi[4] | C7H17ClSi |

| Molecular Weight | 192.801 g/mol [1] | 150.71 g/mol | 136.69 g/mol [4] | 164.75 g/mol |

| Boiling Point | 199.1°C @ 760 mmHg[1] | 143°C (lit.)[3] | Not Available | 73°C @ 32 mmHg (lit.) |

| Flash Point | 62.8°C[1] | Not Available | Not Available | Not Available |

| Density | 0.9 ± 0.1 g/cm³[1] | Not Available | Not Available | 0.892 g/mL @ 25°C (lit.) |

| Refractive Index | n20/D 1.452 (lit.)[5] | Not Available | Not Available | n20/D 1.438 (lit.) |

Health Hazards and First Aid

All chlorosilanes are corrosive and will cause severe burns to any tissue they come in contact with.[6] They react with moisture to produce hydrogen chloride (HCl) gas, which is toxic and corrosive.[6]

First Aid Procedures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2] Seek immediate medical attention.[2] If possible, continue irrigation during transport to a medical facility.[6]

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with water/shower for at least 15 minutes.[2] Seek immediate medical attention.[2]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2] If breathing is difficult, give oxygen.[2] Seek immediate medical attention.[2]

-

Ingestion: Rinse mouth with water. DO NOT induce vomiting.[2] Seek immediate medical attention.[2]

Handling and Storage Protocols

Proper handling and storage procedures are paramount to ensuring safety.

Personal Protective Equipment (PPE)

When handling chlorosilanes, a complete set of protective equipment is essential.[6] This includes:

-

Eye and Face Protection: Chemical splash goggles and a face shield are required.[7]

-

Skin Protection: Wear protective gloves (e.g., rubber gloves), a lab coat, and other protective clothing to prevent skin contact.[6][7]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] A self-contained breathing apparatus (SCBA) may be necessary for emergency response.[6]

Storage

-

Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[2][3][8]

-

Keep containers tightly closed and store under a dry, inert atmosphere.[9]

-

Ground and bond containers and receiving equipment to prevent static discharge.[3][8]

-

Store in a corrosives area, away from incompatible materials such as strong oxidizing agents, strong bases, alcohols, and amines.[2][10]

-

For larger volumes, consider storage in a firewall-isolated area or outdoors if possible.[6]

Spill and Leak Procedures

In the event of a spill or leak:

-

Evacuate personnel from the area.

-

Remove all sources of ignition.[2]

-

Ensure adequate ventilation.

-

Wear appropriate PPE, including respiratory protection.

-

Contain the spill using an inert absorbent material.

-

Collect the absorbed material into a suitable, closed container for disposal.[2]

-

Use spark-proof tools.[2]

Experimental Protocols

General Handling

-

All work with chlorosilanes should be conducted in a well-ventilated chemical fume hood.[2]

-

Ensure that an eyewash station and safety shower are in close proximity to the workstation.[2][10]

-

Use spark-proof tools and explosion-proof equipment.[2]

-

Avoid contact with skin, eyes, and clothing.[2]

-

Do not breathe mists or vapors.[2]

-

Keep away from open flames, hot surfaces, and sources of ignition.[2]

Quenching and Disposal

Chlorosilanes must be quenched before disposal. A general procedure for quenching reactive substances like chlorosilanes is as follows:

-

Work in a chemical fume hood.

-

Cover the substance with a hydrocarbon solvent like toluene.[11]

-

Slowly and cautiously add isopropanol or ethanol to the mixture.[11]

-

After the initial reaction subsides, cautiously add water.[11]

-

Neutralize the mixture with a dilute acid (e.g., sulfuric or hydrochloric acid) to a slightly acidic or neutral pH.[11]

-

The neutralized waste can then be transferred to an appropriate hazardous waste container.

Visualizations

Signaling Pathways and Workflows

Caption: Hydrolysis reaction of a generic this compound with water.

Caption: A generalized workflow for the safe handling of chlorosilanes.

Caption: Decision tree for emergency response to chlorosilane incidents.

References

- 1. Chloro(triisopropyl)silane | CAS#:13154-24-0 | Chemsrc [chemsrc.com]

- 2. fishersci.com [fishersci.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. Chloro-isopropyl-dimethylsilane | C5H13ClSi | CID 5102883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. globalsilicones.org [globalsilicones.org]

- 7. scribd.com [scribd.com]

- 8. Chlorodiethylisopropylsilane 107149-56-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. gelest.com [gelest.com]

- 10. fishersci.com [fishersci.com]

- 11. kgroup.du.edu [kgroup.du.edu]

An In-depth Technical Guide on the Moisture Sensitivity of Chloro(isopropyl)silane

For Researchers, Scientists, and Drug Development Professionals

Introduction to Chloro(isopropyl)silane and its Moisture Sensitivity

This compound, a member of the organochlorosilane family, is a reactive chemical intermediate. Like other chlorosilanes, it is characterized by the presence of a silicon-chlorine bond, which is highly susceptible to nucleophilic attack by water. This reactivity is of critical importance in its application as a protecting agent for functional groups in pharmaceutical synthesis and as a precursor in the synthesis of silicones and other organosilicon compounds.[1]

The primary reaction upon exposure to moisture is hydrolysis, where the chloro group is displaced by a hydroxyl group, forming isopropylsilanetriol and releasing corrosive hydrogen chloride (HCl) gas.[2] The newly formed silanols are unstable and readily undergo condensation to form siloxane oligomers and polymers, with the concomitant elimination of water. The overall process is exothermic and can proceed rapidly.

Chemical Reactivity and Mechanism

The hydrolysis of chlorosilanes is a well-studied process that can proceed through different mechanisms depending on the reaction conditions.[3] In the presence of water, the reaction is initiated by the nucleophilic attack of a water molecule on the silicon atom. The reaction proceeds via a transition state where the silicon atom is pentacoordinate.[3] The presence of additional water molecules can catalyze the reaction by facilitating proton transfer.[3]

The general reaction scheme is as follows:

-

Hydrolysis: The Si-Cl bond is cleaved by water to form a silanol and hydrogen chloride.

-

Condensation: The silanols are highly reactive and condense with each other to form siloxane bonds (Si-O-Si), releasing water. This process can continue to form longer chains and cross-linked networks.

The rate of hydrolysis is influenced by several factors, including:

-

Steric Hindrance: Larger alkyl groups, such as the isopropyl group, can sterically hinder the approach of water to the silicon center, potentially slowing the reaction compared to smaller alkyl-substituted chlorosilanes.

-

Electronic Effects: Alkyl groups are electron-donating, which can influence the electrophilicity of the silicon atom.

-

pH: The hydrolysis of silanes is generally catalyzed by both acids and bases.[4]

-

Solvent: The choice of solvent can affect the solubility of the chlorosilane and the availability of water, thereby influencing the reaction rate.[5]

Quantitative Data on Silane Hydrolysis

As previously mentioned, specific experimental kinetic data for the hydrolysis of this compound was not found in the surveyed literature. However, to provide a frame of reference for its potential reactivity, the following table summarizes hydrolysis rate constants for other relevant silane compounds. It is important to note that direct comparison is challenging due to varying experimental conditions.

| Silane Compound | Catalyst/Conditions | Rate Constant | Reference |

| Methyltriethoxysilane (MTES) | pH 3.134 | 0 - 0.23 M⁻¹ min⁻¹ | [4] |

| Tetraethoxysilane (TEOS) | pH 3.134 | 0 - 0.18 M⁻¹ min⁻¹ | [4] |

| Aminotriethoxy silane (APTS) | Deuterated ethanol, no catalyst, 25 °C | Initial: 2.77 x 10⁻⁴ s⁻¹, Secondary: 0.733 x 10⁻⁴ s⁻¹ | [4] |

| γ-Glycidoxypropyltrimethoxysilane (γ-GPS) | 2 wt% aqueous dilution, pH 5.4, 26°C | Pseudo-first order: 0.026 min⁻¹ | [6] |

Experimental Protocols for Studying Moisture Sensitivity

The moisture sensitivity of this compound can be quantitatively assessed by monitoring its hydrolysis rate. The following is a detailed methodology adapted from a procedure for chloromethylsilanes, which can be applied to this compound.[4]

Objective: To determine the rate of hydrolysis of this compound by monitoring the change in conductivity of the reaction mixture over time.

Materials:

-

This compound

-

Deionized water

-

Conductivity meter with a data logging interface

-

Magnetic stirrer and stir bar

-

Glass beaker (250 mL)

-

Syringe or micropipette for accurate addition of the silane

-

Stopwatch

-

Fume hood

Procedure:

-

Preparation: Set up the beaker with a known volume of deionized water on the magnetic stirrer within a fume hood. Place the conductivity probe in the water and allow the reading to stabilize.

-

Initiation of Reaction: Start the magnetic stirrer at a constant speed to ensure rapid mixing. Simultaneously, inject a precise amount of this compound into the water and start the stopwatch and data logging.

-

Data Collection: Record the conductivity of the solution at regular time intervals until the reading becomes constant, indicating the completion of the hydrolysis reaction.

-

Data Analysis: The rate of reaction can be determined from the rate of change of conductivity, as the formation of HCl directly correlates with the increase in ionic conductivity.

Alternative Analytical Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²⁹Si NMR can be used to monitor the disappearance of the this compound peak and the appearance of peaks corresponding to the silanol and siloxane products.[1]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be employed to separate and identify the volatile components of the reaction mixture, allowing for the quantification of the remaining this compound over time.[5]

Safety and Handling Precautions

This compound is a hazardous chemical that must be handled with appropriate safety precautions.

-

Moisture: Due to its high reactivity with water, it must be handled under anhydrous conditions, typically in a dry glovebox or under an inert atmosphere (e.g., nitrogen or argon). All glassware and equipment must be thoroughly dried before use.

-

Hydrogen Chloride Gas: The hydrolysis of this compound produces corrosive and toxic hydrogen chloride gas. All work should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Spills: In case of a spill, do not use water to clean it up, as this will accelerate the release of HCl gas. Use an inert absorbent material, and dispose of it as hazardous waste.

Visualizations

Caption: Hydrolysis and condensation pathway of this compound.

Caption: Workflow for determining hydrolysis rate by conductivity.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Chloro Silanes | Triisopropyl Chlorosilane Hydrolysis [cfmats.com]

- 3. researchgate.net [researchgate.net]

- 4. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. researchgate.net [researchgate.net]

Reactivity of the Si-Cl Bond in Chloro(isopropyl)silane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the silicon-chlorine (Si-Cl) bond in chloro(isopropyl)silane and its derivatives. The Si-Cl bond is a key functional group in organosilicon chemistry, enabling a wide array of synthetic transformations. Its reactivity is central to the utility of this compound as a versatile reagent in organic synthesis, materials science, and pharmaceutical development. This document details the chemical properties, reaction kinetics, and experimental protocols associated with the Si-Cl bond in this class of compounds, supported by quantitative data and visual diagrams to facilitate a deeper understanding.

Physicochemical and Safety Data

Chloro(isopropyl)silanes are typically colorless to pale yellow liquids with a pungent odor. They are highly reactive towards moisture and protic solvents. The physical properties of chloro(dimethyl)isopropylsilane and diisopropylchlorosilane, close analogs of this compound, are summarized in Table 1. Due to their reactivity, these compounds are flammable and cause severe skin burns and eye damage.[1] Appropriate safety precautions, such as handling under an inert atmosphere and using personal protective equipment, are essential.[2]

Table 1: Physicochemical Properties of Isopropyl-substituted Chlorosilanes

| Property | Chloro(dimethyl)isopropylsilane | Diisopropylchlorosilane |

| CAS Number | 3634-56-8[3] | 2227-29-4[4] |

| Molecular Formula | C₅H₁₃ClSi[3] | C₆H₁₅ClSi[4] |

| Molecular Weight | 136.7 g/mol [3] | 150.72 g/mol [4] |

| Boiling Point | 109 - 110 °C[3] | 58-60 °C at 50 mmHg[4] |

| Density | 0.869 g/mL[3] | 0.883 g/mL at 25 °C[4] |

| Refractive Index | 1.416[3] | 1.429 at 20 °C[4] |

Reactivity of the Si-Cl Bond

The Si-Cl bond in this compound is highly polarized due to the difference in electronegativity between silicon and chlorine, making the silicon atom electrophilic and susceptible to nucleophilic attack. This inherent reactivity is the basis for its utility in a variety of chemical transformations.

Nucleophilic Substitution Reactions

The primary mode of reactivity for the Si-Cl bond is nucleophilic substitution. A wide range of nucleophiles can displace the chloride ion, leading to the formation of new silicon-element bonds. The general mechanism for this reaction is depicted below.

Caption: General mechanism of nucleophilic substitution at the silicon center.

Chlorosilanes readily react with water in a process called hydrolysis to form silanols (R₃SiOH) and hydrochloric acid. The silanol intermediates are often unstable and can undergo self-condensation to form siloxanes (R₃Si-O-SiR₃). The rate of hydrolysis is influenced by factors such as the steric bulk of the substituents on the silicon atom and the pH of the medium.[5][6]

In a similar fashion to hydrolysis, this compound reacts with alcohols to produce alkoxysilanes (R₃SiOR') and HCl.[7] This reaction is a fundamental method for the synthesis of silyl ethers, which are widely used as protecting groups in organic synthesis. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.

Grignard reagents (R'MgX) and other organometallic compounds are potent nucleophiles that react with chlorosilanes to form new silicon-carbon bonds.[8] This reaction is a cornerstone of organosilicon chemistry, allowing for the introduction of a wide variety of organic groups onto the silicon atom. The stoichiometry of the reaction can be controlled to achieve partial or complete substitution of the chlorine atoms.[8]

Experimental Protocols

The following sections provide detailed experimental procedures for key reactions involving the Si-Cl bond in isopropyl-substituted chlorosilanes.

Synthesis of Diisopropylchlorosilane

This protocol describes the synthesis of diisopropylchlorosilane via a Grignard reaction, a common method for preparing organochlorosilanes.[4][9]

Materials:

-

Magnesium turnings

-

2-Chloropropane

-

Trichlorosilane

-

Tetrahydrofuran (THF), anhydrous

-

n-Hexane, anhydrous

-

Hydrochloric acid (concentrated)

Procedure:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, place magnesium turnings under an inert atmosphere (e.g., nitrogen or argon).

-

Add a small amount of a solution of 2-chloropropane in anhydrous THF to initiate the Grignard reaction.

-

Once the reaction has started (indicated by heat evolution and bubbling), add the remaining 2-chloropropane solution dropwise to maintain a gentle reflux.

-

After the addition is complete, continue stirring at room temperature until the magnesium is consumed.

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly add a solution of trichlorosilane in anhydrous n-hexane to the Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by slowly adding concentrated hydrochloric acid.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent by distillation and purify the diisopropylchlorosilane by fractional distillation under reduced pressure.

References

- 1. Chloro-isopropyl-dimethylsilane | C5H13ClSi | CID 5102883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Cas 2227-29-4,DIISOPROPYLCHLOROSILANE | lookchem [lookchem.com]

- 5. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bohrium.com [bohrium.com]

- 7. researchgate.net [researchgate.net]

- 8. gelest.com [gelest.com]

- 9. CN103588805A - Synthetic method of diisopropyl chlorosilane - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Use of Chloro(isopropyl)silane in Carbohydrate Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of chloro(isopropyl)silane as a protecting group for hydroxyl functionalities in carbohydrate synthesis. The strategic application of silyl ethers, particularly those derived from this compound and its close analogue, triisopropylsilyl chloride (TIPSCl), offers significant advantages in the regioselective protection of carbohydrates, a critical aspect in the synthesis of complex oligosaccharides and glycoconjugates.

Introduction

Protecting group chemistry is a cornerstone of carbohydrate synthesis, enabling the selective modification of multiple hydroxyl groups with similar reactivities. Silyl ethers are widely employed as protecting groups due to their ease of introduction, stability under various reaction conditions, and mild removal.[1] this compound, and the structurally similar and more frequently documented triisopropylsilyl chloride (TIPSCl), are bulky silylating agents that exhibit a high degree of regioselectivity, primarily reacting with the sterically less hindered primary hydroxyl groups of pyranosides.[2][3] This selectivity is crucial for the synthesis of well-defined carbohydrate building blocks.

The triisopropylsilyl (TIPS) group, introduced using TIPSCl, provides robust protection and is stable to a wide range of reagents and pH conditions, yet it can be selectively removed when required.[4] These characteristics make it an invaluable tool in multistep synthetic sequences common in drug development and glycobiology research.

Key Applications

-

Regioselective Protection of Primary Alcohols: The primary application of this compound and its analogues is the selective protection of the C-6 hydroxyl group in hexopyranosides. This allows for subsequent modifications at other positions of the sugar ring.

-

Orthogonal Protection Strategies: Isopropylsilyl ethers can be used in conjunction with other protecting groups (e.g., benzyl ethers, acetals) in orthogonal protection schemes, where each group can be removed selectively under specific conditions.

-

Enhanced Solubility: The introduction of lipophilic silyl groups can improve the solubility of polar carbohydrates in organic solvents, facilitating reactions and purification.

Experimental Protocols

The following protocols are representative examples for the protection of a primary hydroxyl group in a pyranoside using a bulky silyl chloride and its subsequent deprotection.

Protocol 1: Regioselective 6-O-Silylation of a Methyl Glycopyranoside

This protocol describes the selective protection of the primary hydroxyl group at the C-6 position of a methyl glycopyranoside using triisopropylsilyl chloride (TIPSCl) as a representative bulky chlorosilane.

Materials:

-

Methyl α-D-glucopyranoside

-

Triisopropylsilyl chloride (TIPSCl)

-

Imidazole or 4-Dimethylaminopyridine (DMAP)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve methyl α-D-glucopyranoside (1.0 eq) and imidazole (2.5 eq) or DMAP (1.5 eq) in anhydrous DMF or DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triisopropylsilyl chloride (1.1 - 1.2 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 16-25 hours.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 6-O-triisopropylsilyl-methyl-α-D-glucopyranoside.

Protocol 2: Deprotection of the Isopropylsilyl Ether

This protocol outlines the removal of the triisopropylsilyl group to regenerate the free hydroxyl group. The use of fluoride ions is a common and mild method for cleaving silicon-oxygen bonds.[5]

Materials:

-

6-O-Triisopropylsilyl-protected carbohydrate

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Water

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the 6-O-triisopropylsilyl-protected carbohydrate (1.0 eq) in anhydrous THF.

-

Add a 1 M solution of TBAF in THF (1.1 - 1.5 eq) to the solution at room temperature.

-

Stir the reaction mixture for 30 minutes to 4 hours, monitoring the progress by TLC.[4]

-

Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the deprotected carbohydrate.

Quantitative Data

The selection of a silylating agent is often guided by the desired stability of the protecting group and the specific reaction conditions. The following table summarizes the relative stability of common silyl ethers, which correlates with the ease of deprotection.

| Silyl Ether | Abbreviation | Relative Stability (Acidic Conditions) | Relative Stability (Basic Conditions) |

| Trimethylsilyl | TMS | 1 | 1 |

| Triethylsilyl | TES | 64 | 100 |

| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | 20,000 |

| Triisopropylsilyl | TIPS | 700,000 | 100,000 |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | 100,000 |

Data adapted from literature sources. The values are approximate and can vary depending on the substrate and reaction conditions.

The high relative stability of the TIPS group under both acidic and basic conditions makes it a robust protecting group suitable for multi-step syntheses.

Visualization of Workflow and Reaction Mechanism

The following diagrams illustrate the general workflow for the protection and deprotection of a carbohydrate using a bulky chlorosilane and the reaction mechanism for the silylation step.

References

Application Notes and Protocols for Silylation Derivatization in GC-MS Analysis

Silylation is a chemical modification technique that replaces active hydrogen atoms in a molecule with a silyl group, typically a trimethylsilyl (TMS) group.[1] This process is crucial for the GC-MS analysis of non-volatile or thermally labile compounds containing functional groups such as hydroxyls, carboxyls, amines, and thiols.[2][3] The resulting silyl derivatives are more volatile, less polar, and more thermally stable, making them amenable to gas chromatography.[1][3]

Application: Steroid Profiling in Biological Samples

The analysis of steroids by GC-MS is essential in clinical diagnostics and anti-doping control. Due to their low volatility, derivatization is a mandatory step.[4] A common strategy involves a two-step process: methoximation to protect keto groups followed by silylation of hydroxyl groups.[5]

-

Sample Preparation: Evaporate the sample extract to dryness under a gentle stream of nitrogen.

-

Methoximation: Add 50 µL of 2% O-methylhydroxylamine hydrochloride in pyridine to the dried residue. Cap the vial and heat at 80°C for 30 minutes.[5]

-

Extraction: After cooling, add 400 µL of water and extract the methoximated steroids with 2 x 1000 µL of methyl tert-butyl ether (MtBE). Combine the organic phases and evaporate to dryness.[5]

-

Silylation: Add 50 µL of a mixture of MSTFA and trimethylsilylimidazole (TSIM) (9:1, v/v) to the dried residue. Allow the reaction to proceed at room temperature for 30 minutes.[5]

-

Analysis: Dilute the sample with a suitable solvent (e.g., 950 µL MtBE) and inject it into the GC-MS system.[5]

Alternatively, a solid-phase analytical derivatization (SPAD) method can be employed for a faster procedure.[6]

-

Reagent Preparation: Prepare the derivatization reagent by dissolving 60 mg of ammonium iodide and 45 mg of dithiothreitol in 30 mL of MSTFA.[6]

-

Sample Loading: Load the urine sample onto a C18-E SPE cartridge.

-

Derivatization: Pass the derivatization reagent through the cartridge and heat at 80°C for 10 minutes.[6]

-

Elution and Analysis: Elute the derivatized steroids and analyze by GC-MS/MS.

Application: Analysis of Free Fatty Acids

Free fatty acids require derivatization to reduce their polarity and improve their chromatographic behavior. Silylation is a common method for this purpose.[7]

-

Sample Preparation: Prepare a 1 mg/mL solution of the fatty acid mixture in an aprotic solvent like acetonitrile.

-

Reaction Mixture: In a GC vial, combine 100 µL of the fatty acid solution with 50 µL of BSTFA or MSTFA containing 1% trimethylchlorosilane (TMCS). This provides a significant molar excess of the reagent.[7]

-

Reaction Conditions: Cap the vial, vortex for 10 seconds, and heat in an oven or incubator at 60°C for 60 minutes. The optimal time and temperature may vary depending on the specific analytes.[7]

-

Analysis: After cooling, the sample can be diluted with a solvent such as dichloromethane (DCM) and is then ready for GC-MS analysis.[7]

Application: Metabolomic Profiling

In metabolomics, a wide range of small molecules are analyzed, many of which require derivatization for GC-MS analysis. A two-step derivatization is standard practice to capture a broad spectrum of metabolites.[2][8]

-

Sample Preparation: Lyophilize the sample to ensure it is completely dry, as water will interfere with the silylation reaction.[2]

-

Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried sample. Incubate at 37°C for 90 minutes with agitation.[2] This step converts aldehydes and ketones to their methoxime derivatives, preventing tautomerization.[2]

-

Silylation: Add 80 µL of MSTFA to the vial and incubate at 37°C for 30 minutes with agitation.[2] This will silylate hydroxyl, carboxyl, thiol, and amine groups.[2]

-

Analysis: The sample is then ready for injection into the GC-MS.

Quantitative Data Summary

The following tables summarize typical reaction conditions and GC-MS parameters for the analysis of silylated compounds.

Table 1: Derivatization Reaction Conditions

| Analyte Class | Reagent(s) | Temperature (°C) | Time | Reference |

| Steroids | 2% O-methylhydroxylamine HCl in pyridine, then MSTFA:TSIM (9:1) | 80, then RT | 30 min, then 30 min | [5] |

| Steroids (SPAD) | MSTFA/NH₄I/DTT | 80 | 10 min | [6] |

| Fatty Acids | BSTFA or MSTFA + 1% TMCS | 60 | 60 min | [7] |

| Metabolites | Methoxyamine HCl in pyridine, then MSTFA | 37 | 90 min, then 30 min | [2] |

| General Silylation | BSTFA + Pyridine | 65 | ~20 min | [9] |

Table 2: GC-MS Instrumental Parameters

| Parameter | Silylated Amino Acids | Silylated Parabens | Silylated Polar Compounds |

| GC Column | HP5MS (30 m, 0.25 mm, 0.25 µm) | - | Crossbond 5% diphenyl/95% dimethyl polysiloxane (30 m, 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium (1 mL/min) | Helium (1 mL/min) | - |

| Injector Temp. | 250°C | 260°C | - |

| Oven Program | 70°C (1 min) -> 170°C (10°C/min) -> 280°C (30°C/min, hold 5 min) | 100°C (4 min) -> 300°C (25°C/min, hold 3 min) | 70°C (1 min) -> 190°C (30°C/min, hold 1 min) -> 230°C (15°C/min, hold 3 min) -> 270°C (30°C/min, hold 1 min) |

| MS Ion Source | 200°C | 180°C | 200°C |

| Ionization | EI, 70 eV | - | EI, 70 eV |

| Reference | [10] | [11] | [12] |

Visualizations

Caption: General workflow for silylation derivatization.

Caption: Simplified steroid biosynthesis pathway.

References

- 1. gcms.cz [gcms.cz]

- 2. m.youtube.com [m.youtube.com]

- 3. diverdi.colostate.edu [diverdi.colostate.edu]

- 4. uu.diva-portal.org [uu.diva-portal.org]

- 5. mdpi.com [mdpi.com]

- 6. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Derivatization techniques for free fatty acids by GC [restek.com]

- 8. researchgate.net [researchgate.net]

- 9. web.gps.caltech.edu [web.gps.caltech.edu]

- 10. iris.unina.it [iris.unina.it]

- 11. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]

- 12. Target, Suspect and Non-Target Screening of Silylated Derivatives of Polar Compounds Based on Single Ion Monitoring GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Selective Protection of Diols with Di(isopropyl)silyl Groups

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the selective protection of diols using di(isopropyl)silyl groups, primarily through the use of 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂). This methodology is particularly valuable in organic synthesis for the temporary protection of 1,2-, 1,3-, and other suitably positioned diols, enabling selective reactions at other functional groups within a molecule.

Introduction

The protection of hydroxyl groups is a fundamental strategy in multi-step organic synthesis. Silyl ethers are widely employed as protecting groups due to their ease of formation, stability under various reaction conditions, and mild removal. For the protection of diols, the formation of a cyclic silyl ether using a bifunctional silylating agent offers a robust and selective approach. The tetraisopropyldisiloxanediyl (TIPDS) group is a bulky protecting group that can bridge two hydroxyl groups, forming a stable cyclic system. This is most commonly achieved using 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂), which reacts with diols to form a 1,3-dioxa-2,4-disilacyclohexane ring system or related structures depending on the diol spacing. The steric bulk of the isopropyl groups provides high stability to the protecting group under a range of conditions.

Reaction Mechanism

The protection of a diol with TIPDSCl₂ proceeds via a two-step nucleophilic substitution at the silicon atoms. The hydroxyl groups of the diol act as nucleophiles, attacking the electrophilic silicon atoms of TIPDSCl₂. An amine base, such as pyridine or imidazole, is typically used to neutralize the hydrochloric acid byproduct generated during the reaction.

Application Notes and Protocols: The Use of Chloro(isopropyl)silanes in Nucleoside Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of chloro(isopropyl)silane derivatives, particularly 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSiCl₂), in nucleoside chemistry. This reagent is a cornerstone for the simultaneous protection of the 3'- and 5'-hydroxyl groups of ribonucleosides, a critical step in the synthesis of modified nucleosides and oligonucleotides for therapeutic and research applications.

Introduction